N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S.ClH/c1-19(2)8-9-20(15(21)12-6-4-10-22-12)16-18-14-11(17)5-3-7-13(14)23-16;/h3-7,10H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRIPNBQXSGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry. Its unique structure includes a chlorobenzo[d]thiazole moiety and a dimethylaminoethyl group, which may influence its interaction with biological targets.
- Molecular Formula : C18H18ClN3O2S
- Molecular Weight : 367.87 g/mol
- CAS Number : 1215376-06-9
Structure
The compound's structure is pivotal for its biological activity, as shown in the following table:
| Component | Description |
|---|---|
| Chlorobenzo[d]thiazole moiety | Contributes to potential receptor binding |
| Dimethylaminoethyl group | May enhance solubility and bioavailability |
| Furan-2-carboxamide | Imparts specific pharmacological properties |
Research indicates that the compound may exhibit various biological activities through multiple mechanisms. These include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines reveal promising results, indicating that it may induce apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various derivatives, this compound was found to inhibit the growth of gram-positive bacteria more effectively than gram-negative strains .
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Inflammation Modulation : In vitro studies indicated that treatment with this compound decreased the production of pro-inflammatory cytokines in macrophage cultures, pointing towards its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the chlorobenzo[d]thiazole and furan components could enhance biological activity. The following table summarizes potential analogs and their expected activities based on structural variations:
| Compound Name | Structural Feature | Expected Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide | Fluorine substitution | Increased potency against bacteria |
| N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide | Diethylamino group | Enhanced lipophilicity |
| N-(4-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide | Bromine substitution | Altered receptor binding profile |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Furan vs. Thiophene Derivatives
The compound’s closest analog, N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride (), replaces the furan ring with a thiophene. Key differences include:
- Molecular Weight : The thiophene derivative has a higher molecular weight (422.3 vs. ~406.3 g/mol) due to sulfur’s atomic mass .
Benzo[d]thiazole Substitutions
- Methoxy vs. Chloro Substituents: N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride () features a methoxy group at position 4 of the benzothiazole. The methoxy group’s electron-donating nature contrasts with the chloro group’s electron-withdrawing effect, influencing aromatic ring reactivity and target interactions .
- Piperazine Incorporation : N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride () introduces a piperazine ring, increasing molecular weight (422.9 g/mol) and adding hydrogen-bonding sites, which may enhance solubility and receptor engagement .
Side Chain Variations
- Dimethylaminoethyl vs. Propyl Chains: The dimethylaminoethyl group in the target compound offers a balance between hydrophilicity and steric bulk, whereas propyl chains (e.g., in ) may reduce solubility but improve membrane permeability .
- Cyclopropane Modifications : Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide () incorporate cyclopropane rings, which introduce rigidity and may restrict conformational flexibility during target binding .
Research Findings and Data
Table 1: Structural and Molecular Comparison
Key Observations:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires evaluating solvent polarity, reaction time, and catalyst selection. For example:
- Nucleophilic substitution reactions (common in thiazole derivatives) benefit from polar aprotic solvents (e.g., acetonitrile) and bases like K₂CO₃ to deprotonate intermediates .
- Coupling reactions involving carboxamide groups may require controlled temperatures (60–80°C) to prevent decomposition .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol) improves purity, as seen in structurally similar compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents on the thiazole and furan rings. For example:
- Thiazole C-2 protons resonate at δ 7.8–8.2 ppm .
- Dimethylamino groups show singlet peaks at δ 2.2–2.5 ppm .
- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
- X-ray crystallography : Resolve stereochemistry, as demonstrated for related thiazolidinone derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar hydrochlorides) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity for this compound?
Methodological Answer:
- Quantum chemical calculations (DFT/B3LYP): Model transition states to predict favored reaction pathways (e.g., thiazole vs. furan ring reactivity) .
- Molecular docking : Screen for binding affinities to biological targets (e.g., COX-1/2 enzymes) using software like AutoDock Vina, referencing pharmacophores from related benzothiazoles .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example:
- Purity validation : Ensure ≥95% purity via HPLC before biological testing .
- Meta-analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. trifluoromethyl derivatives) to isolate substituent effects .
Q. What strategies are effective for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of the dimethylamino group) .
- Catalyst recycling : Immobilize K₂CO₃ on silica gel to reduce waste .
- Process analytical technology (PAT) : In-line IR monitors reaction progress in real time .
Q. How can researchers design derivatives to improve metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute the furan ring with a thiophene (improves hepatic stability) .
- Prodrug strategies : Convert the hydrochloride salt to an ester prodrug for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
